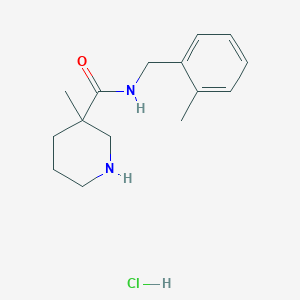

3-Methyl-N-(2-methylbenzyl)piperidine-3-carboxamide hydrochloride

Übersicht

Beschreibung

3-Methyl-N-(2-methylbenzyl)piperidine-3-carboxamide hydrochloride is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been several reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis

The molecular structure of 3-Methyl-N-(2-methylbenzyl)piperidine-3-carboxamide hydrochloride is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

The empirical formula of 3-Methyl-N-(2-methylbenzyl)piperidine-3-carboxamide hydrochloride is C14H22ClNO . Its molecular weight is 255.78 .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activity

- The compound has been investigated for its potential as an anticonvulsant. Derivatives synthesized based on 2-piperidinecarboxylic acid and related pharmacophores have demonstrated promising activity in the MES test in mice, highlighting its potential in treating tonic-clonic and partial seizures (Ho, Crider, & Stables, 2001).

- Researchers have synthesized various derivatives starting from pyridine-bridged 2,6-bis-carboxamide and evaluated them for antimicrobial activities. These compounds showed significant antimicrobial activity, suggesting the compound's potential in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Neurological and Enzymatic Inhibition

- Certain derivatives of the compound have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating potential utility in treating conditions like dementia (Sugimoto et al., 1990).

- The compound has also been a part of studies focusing on anti-angiogenic and DNA cleavage activities, highlighting its potential in cancer therapy and as an anticancer agent (Kambappa et al., 2017).

Antimycobacterial and Antibacterial Evaluation

- N-Benzylpyrazine-2-carboxamide derivatives have been prepared and tested against mycobacterial strains and showed efficacy, indicating potential applications in treating bacterial infections (Semelková et al., 2017).

Potential Pharmacological Applications

- The compound has been part of studies related to transient receptor potential vanilloid type 1 (TRPV1) antagonists, which could have implications in pain management (Oka et al., 2018).

- Its derivatives have been examined for their pharmacodynamic and pharmacokinetic properties, suggesting its potential in clinical applications for disorders like major depressive disorder (Garner et al., 2015).

Safety And Hazards

Zukünftige Richtungen

The future directions of research on piperidine derivatives like 3-Methyl-N-(2-methylbenzyl)piperidine-3-carboxamide hydrochloride could involve further exploration of their synthesis methods, chemical reactions, and potential therapeutic applications . This could lead to the discovery of new drugs and treatments for various diseases .

Eigenschaften

IUPAC Name |

3-methyl-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-12-6-3-4-7-13(12)10-17-14(18)15(2)8-5-9-16-11-15;/h3-4,6-7,16H,5,8-11H2,1-2H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRDFKUZUNKBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2(CCCNC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-N-(2-methylbenzyl)piperidine-3-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)

![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)

![[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid](/img/structure/B1392517.png)

![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)

![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)

![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)

![3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392528.png)

![2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1392534.png)